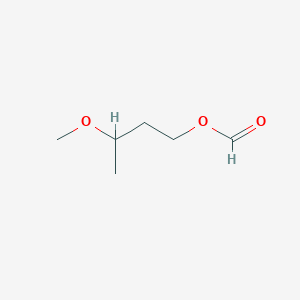

3-Methoxybutyl formate

描述

属性

CAS 编号 |

5437-07-0 |

|---|---|

分子式 |

C6H12O3 |

分子量 |

132.16 g/mol |

IUPAC 名称 |

3-methoxybutyl formate |

InChI |

InChI=1S/C6H12O3/c1-6(8-2)3-4-9-5-7/h5-6H,3-4H2,1-2H3 |

InChI 键 |

CYCHJWNSQZCRIA-UHFFFAOYSA-N |

规范 SMILES |

CC(CCOC=O)OC |

产品来源 |

United States |

准备方法

Starting Material and Reaction Overview

The industrially established method for preparing 3-methoxybutanol begins with crotonaldehyde as the starting compound. The process involves two main steps:

- Reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde.

- Hydrogenation of the resulting mixture after neutralization to yield 3-methoxybutanol.

This method is supported by multiple patent documents and research articles, describing detailed reaction conditions and catalysts used.

Stepwise Reaction Details

| Step | Reaction Description | Conditions | Catalysts | Notes |

|---|---|---|---|---|

| 1 | Crotonaldehyde + Methanol → 3-Methoxybutyraldehyde | Alkaline solution, room temperature, atmospheric pressure, cooling recommended due to exothermicity | None specified | Reaction is exothermic; cooling ensures control |

| 2 | Neutralization of reaction mixture | Addition of acetic acid or equivalent | - | Prepares mixture for hydrogenation |

| 3 | Hydrogenation of neutralized mixture to 3-methoxybutanol | 150–180 °C, 100–150 bar H₂ pressure | Copper oxide (CuO), Cu/Cr mixed oxides (powder or tablets), followed by nickel catalyst | Two-stage catalyst system: Cu-based catalyst for hydrogenation, then Ni catalyst for double bond saturation |

Reaction Mechanism Insights

- The initial nucleophilic addition of methanol to the α,β-unsaturated aldehyde (crotonaldehyde) under alkaline conditions forms 3-methoxybutyraldehyde.

- Subsequent neutralization stabilizes the reaction mixture.

- Hydrogenation in the presence of copper and nickel catalysts reduces the aldehyde group and saturates the carbon-carbon double bond, yielding 3-methoxybutanol.

Industrial Considerations

- The reaction is generally performed under atmospheric pressure for the first step and high pressure for hydrogenation.

- Cooling is essential during the exothermic addition step to maintain reaction control.

- Catalysts are typically used in powdered or tablet form to optimize surface area and activity.

- The process yields a mixture containing 3-methoxybutanol, butanol, and higher boiling point impurities.

Purification Approaches

Two main purification routes exist for isolating 3-methoxybutanol or its acetate derivative:

| Purification Route | Description |

|---|---|

| 1. Distillation | Sequential distillation first removes butanol, then isolates 3-methoxybutanol. |

| 2. Esterification and Distillation | The crude mixture is reacted with acetic acid to form esters; butyl acetate is distilled off first, followed by 3-methoxybutyl acetate. |

These methods ensure high purity of the target product.

Preparation of 3-Methoxybutyl Formate

Esterification of 3-Methoxybutanol with Formic Acid

The preparation of this compound involves esterification of 3-methoxybutanol with formic acid or a formate derivative. The general reaction is:

$$

\text{3-Methoxybutanol} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water}

$$

Typical Esterification Conditions

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.

- Temperature: Mild heating (50–100 °C) to facilitate ester formation.

- Water Removal: Continuous removal of water by azeotropic distillation or use of a Dean-Stark apparatus to drive the reaction forward.

- Solvent: Sometimes performed neat or in an inert solvent like toluene.

Alternative Synthetic Routes

- Transesterification: Reacting 3-methoxybutanol with methyl formate or other formate esters under acidic or basic catalysis.

- Formylation: Using formic anhydride or formyl chloride derivatives under controlled conditions.

Reaction Monitoring and Yield Optimization

- Reaction progress is monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

- Optimization involves adjusting catalyst loading, temperature, and water removal efficiency.

- Typical yields for formate esters from primary alcohols exceed 85% under optimized conditions.

Summary Table of Preparation Methods

| Stage | Method | Key Reagents | Conditions | Catalysts | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 3-methoxybutanol | Crotonaldehyde, Methanol, Alkaline solution | RT, atmospheric pressure, cooling | CuO, Cu/Cr oxides, Ni catalyst | Exothermic addition, hydrogenation at 150–180 °C, 100–150 bar |

| 2 | Neutralization | Acetic acid or equivalent | Ambient | - | Prepares for hydrogenation |

| 3 | Purification | Distillation or esterification + distillation | Variable | - | Isolates 3-methoxybutanol or acetate |

| 4 | Esterification to this compound | 3-Methoxybutanol, Formic acid | 50–100 °C, acid catalyst | H₂SO₄, p-TsOH, or solid acids | Water removal critical for yield |

化学反应分析

Types of Reactions: 3-Methoxybutyl formate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into 3-methoxybutanol and formic acid.

Reduction: This compound can be reduced to 3-methoxybutanol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acid or base catalysts, water, and heat.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

Hydrolysis: 3-Methoxybutanol and formic acid.

Reduction: 3-Methoxybutanol.

Substitution: Products vary based on the nucleophile used.

科学研究应用

3-Methoxybutyl formate has several applications in scientific research:

Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Its pleasant odor makes it useful in the formulation of fragrances and flavors, which can be studied for their effects on human behavior and physiology.

Medicine: Research into its potential use as a solvent for pharmaceutical formulations is ongoing.

Industry: It is used in the manufacture of coatings, adhesives, and cleaning agents due to its solvent properties.

作用机制

The mechanism of action of 3-methoxybutyl formate primarily involves its role as a solvent and reactant in chemical processes. As a solvent, it can dissolve various organic compounds, facilitating reactions and processes. In esterification reactions, it acts as a reactant, forming esters through the reaction with acids.

相似化合物的比较

Boiling Points and Densities

- 3-Methoxybutyl acetate : Boiling point 159–163°C; density 0.921 kg/L .

- Isoamyl formate : Boiling point ~134°C; density ~0.887 kg/L (estimated from similar esters) .

- 3-Methylbut-2-enyl formate : Lower boiling point (~120–130°C inferred) due to reduced molecular weight and branched structure .

The methoxy group in this compound likely increases its boiling point compared to non-polar esters like isoamyl formate. Its density is expected to align with polar esters (~0.95–1.05 kg/L).

Reactivity and Stability

- This compound: Expected to undergo hydrolysis in acidic/basic conditions, releasing formic acid and 3-methoxybutanol.

- 3-Methoxybutyl chloroformate (CAS 75032-87-0): A reactive derivative used in chemical synthesis, highlighting the versatility of methoxybutyl esters in forming intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。